molecular formula C11H14O4S B140235 (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) CAS No. 133095-74-6

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

Cat. No. B140235
M. Wt: 242.29 g/mol
InChI Key: YQSCDBZHHLIPOI-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of sulfonate esters can be inferred from the first paper, where a task-specific ionic liquid, 1-butyl-3-methylimidazolium p-toluenesulfinate, is used as a nucleophile to react with alkyl bromides to prepare sulfones in excellent yields . This suggests that similar ionic liquids could potentially be used to synthesize (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) by reacting with an appropriate diol precursor.

Molecular Structure Analysis

The structure of sulfonate esters can be complex, as indicated by the second paper, which describes the structure of 1-(3-butynyl)pyridinium p-toluenesulfonate . This compound exhibits a C-H...O hydrogen bond in the solid state, which is a common feature in sulfonate salts. Disorder in both the cation and anion was observed, which could also be relevant for the molecular structure analysis of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate).

Chemical Reactions Analysis

The reactivity of p-toluenesulfonate esters can be gleaned from the third paper, where N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate is used as a highly active and selective esterification catalyst . This indicates that p-toluenesulfonate esters can participate in esterification reactions, which could be relevant for understanding the chemical reactions involving (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate).

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate), they do provide information on related compounds. For instance, the use of ionic liquids for synthesis suggests that (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) might have good solubility in such solvents . The structural complexity and potential for disorder in the crystal lattice could affect the melting point and other physical properties. The catalytic activity observed in related sulfonate esters implies that (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) might also exhibit interesting reactivity patterns.

Scientific Research Applications

Catalysis and Synthesis

  • Iron(III) p-toluenesulfonate, a relative of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate), is recognized as an efficient catalyst for acetylation processes in alcohols, phenols, and aldehydes, thus broadening its applicability in organic synthesis (Baldwin et al., 2012).

Synthesis of Complex Compounds

  • The compound has been involved in the synthesis and structural characterization of complex molecules like 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate, indicating its role in constructing compounds with specific applications, especially in materials science (Juan, Dabin, & Zhou, 2015).

Intermediate in Coenzyme Q10 Synthesis

  • It serves as a key intermediate in the synthesis of coenzyme Q10, a vital component in cellular energy production and antioxidant protection. This highlights its importance in biochemical applications and potential in pharmaceutical manufacturing (Mu et al., 2011).

Esterification Catalyst

  • N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate, closely related to (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate), has been used as a highly active and selective esterification catalyst. This property can be vital in various industrial and laboratory chemical synthesis processes, emphasizing the compound's versatility in chemical transformations (Sattenapally et al., 2013).

Safety And Hazards

The safety data sheet for ethyl p-toluenesulfonate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and is suspected of causing cancer . The safety data sheet for p-toluenesulfonic acid, another related compound, indicates similar hazards .

Future Directions

The future directions for research on compounds like “(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)” could involve further exploration of their potential uses in scientific research. For example, p-toluenesulfonic acid doped vanadium pentoxide/polypyrrole film has been studied for its potential use as a highly sensitive hydrogen sensor . Another study suggested that p-toluenesulfonates could be accurately monitored and quantified in the pharmaceutical industry .

properties

IUPAC Name

[(2S)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSCDBZHHLIPOI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927935
Record name 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

CAS RN

133095-74-6
Record name 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
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Synthesis routes and methods I

Procedure details

1,2-Dihydroxy-3-butene (20.00 g; 0.227 mol; 1.05 equiv) was dissolved in pyridine (200 mL). The reaction mixture was cooled in an ice bath and p-toluenesulfonyl chloride (p-TsCl) (41.11 g; 0.216 mol) was added in four portions over 30 min. After thorough mixing, the reaction mixture was placed at 4° C. for 18 h, at which time thin layer chromotography (hereinafter TLC) analysis indicated no p-TsCl. The mixture was concentrated to about half the original volume at reduced pressure from a 40° C. water bath and then diluted with ether (200 mL). The mixture was washed with water (100 mL), ice-cold 3N HCl until the washes remained acidic (2×100 mL), and saturated sodium bicarbonate (100 mL). After drying the organic solution (MgSO4), the solvent was removed to afford 41.73 g of a 91:9 mixture (1H nmr analysis) of the desired compound and the corresponding di-tosylate. The crude product solidified over several days at -20° C. It was recrystallized from methylene chloride (50 mL) by the addition of hexanes (100 mL) and chilling to -20° C. to afford two crops (total 33.33 g; 61%) of the desired compound which was pure by TLC analysis, mp 38°-44° C. 1H nmr (300 MHz, CDCl3): 7.800 (2H, d, J=8.25 Hz); 7.356 (2H, d, J=8.19 Hz); 5.751 (1H, ddd, J=5.38, 10.46, 16.55 Hz); 5.378 (1H, br d, J=17.05 Hz); 5.247 (1H, br d, J=10.48 Hz); 4.396 (1H, m); 4.066 (1H, dd, J=3.39, 10.20 Hz); 3.906 (1H, dd, J=7.41, 10.22 Hz); 2.451 (3H, s); 2.276 (1H, d, J=4.50 Hz). IR (KBr, cm-1): 3520 (s,b); 1650 (w); 1600 (s); 1350 (s); 1170 (s). Combustion Analysis: Theor--C, 54.53; H,5.82;N, 0. Found--C, 54.84; H, 5.86;N, <0.3.
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Synthesis routes and methods II

Procedure details

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